molecular formula C14H10N2O4S B2505422 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide CAS No. 892856-76-7

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide

Cat. No.: B2505422
CAS No.: 892856-76-7
M. Wt: 302.3
InChI Key: URIKFYVIDICCEG-UHFFFAOYSA-N
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Description

N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a fused 6,7-dihydro-[1,4]dioxino[2,3-f]benzothiazole core linked to a furan-2-carboxamide substituent. This compound’s unique architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fused heterocyclic systems .

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c17-13(9-2-1-3-18-9)16-14-15-8-6-10-11(7-12(8)21-14)20-5-4-19-10/h1-3,6-7H,4-5H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIKFYVIDICCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330315
Record name N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51086087
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

892856-76-7
Record name N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the dioxin and furan moieties. Common reagents used in these reactions include thionyl chloride, furan-2-carboxylic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Structural Characteristics

ComponentDescription
Benzothiazole moiety Contributes to the compound's pharmacological properties.
Dioxin structure Enhances biological activity through specific reactivity.
Piperidine ring Affects the compound's overall pharmacological profile.

Therapeutic Applications

  • Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways positions it as a potential anti-inflammatory agent.
  • Anticancer Treatments : Its antiproliferative properties make it a candidate for further research in cancer therapies.
  • Neuroprotective Effects : Given its structural characteristics, there is potential for applications in neurodegenerative diseases.

Study 1: Anticancer Activity

A recent study evaluated the antiproliferative effects of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide on various cancer cell lines. The results indicated significant inhibition of cell growth in breast and lung cancer models.

Study 2: Inflammatory Response Modulation

Another study focused on the compound's role in modulating inflammatory responses in vitro. It was found to significantly reduce IL-1β levels in macrophages exposed to lipopolysaccharide (LPS), highlighting its potential as an anti-inflammatory drug.

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Functional Groups
Target: N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide Estimated: C₁₅H₁₃N₃O₄S Furan-2-carboxamide ~347.35 Benzothiazole, 1,4-dioxane, carboxamide
: N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide C₁₈H₁₆N₂O₆S₂ 4-Methoxyphenyl sulfonyl acetamide 420.45 Sulfonyl, methoxy, acetamide
: N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride C₂₁H₂₀N₄O₃S₂·HCl Dimethylaminoethyl acetamide (HCl salt) 440.54 (free base) + HCl Dimethylamino, acetamide, hydrochloride

Key Observations:

Substituent Diversity: The target compound’s furan-2-carboxamide group is less polar than the sulfonyl acetamide in but more planar than the dimethylaminoethyl side chain in .

Molecular Weight and Solubility :

  • The target compound (estimated MW ~347 g/mol) is smaller than (420.45 g/mol) and (440.54 g/mol + HCl), suggesting better membrane permeability.
  • The hydrochloride salt in likely improves aqueous solubility relative to the neutral furan carboxamide in the target compound .

Bioactivity Implications: The sulfonyl group in may confer affinity for kinases or proteases, common targets of sulfonamide-containing drugs . The dimethylaminoethyl substituent in could enhance binding to cationic targets (e.g., neurotransmitter receptors) due to its basicity . The furan ring in the target compound may engage in hydrophobic interactions or act as a bioisostere for other heterocycles, such as thiophene or pyrrole.

Research Findings and Theoretical Implications

While direct comparative pharmacological data are unavailable, structural analysis reveals critical insights:

  • ’s sulfonyl group may increase metabolic stability but reduce blood-brain barrier penetration compared to the target compound’s furan .
  • ’s dimethylaminoethyl-HCl substituent could enhance solubility and bioavailability in acidic environments (e.g., gastrointestinal tract) .
  • The target compound’s furan carboxamide may offer a balance between lipophilicity and hydrogen-bonding capacity, making it suitable for oral administration.

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, anti-cancer properties, and antimicrobial effects.

Chemical Structure and Properties

The compound features a unique structure characterized by a furan moiety linked to a benzothiazole system through a dioxin bridge. The molecular formula is C16H19N3O5SC_{16}H_{19}N_{3}O_{5}S .

PropertyValue
Molecular FormulaC16H19N3O5S
IUPAC NameThis compound
CAS Number44086933

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic signaling is impaired .

Anti-Cancer Activity

Recent studies have evaluated the anti-cancer potential of derivatives related to this compound. For instance:

  • Cell Lines Tested : HepG2 (liver cancer), Huh-7 (liver cancer), MCF-7 (breast cancer).
  • Results : Certain derivatives exhibited significant cytotoxic effects with cell viability reductions ranging from 33% to 45% compared to control treatments like doxorubicin .

Table 1: Anti-Cancer Activity of Derivatives

CompoundHepG2 Viability (%)Huh-7 Viability (%)MCF-7 Viability (%)
4a35.0137.3139.22
4b33.2945.0941.81
Doxorubicin0.62--

The structure-activity relationship (SAR) indicates that electron-donating substituents on the phenyl ring enhance anti-cancer activity .

Antimicrobial Activity

In addition to its anti-cancer properties, the compound has shown promising antimicrobial activity against various pathogens:

  • Tested Strains : E. coli, S. aureus, B. cereus.
  • Results : Some derivatives demonstrated significant inhibition zones and minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antimicrobial Activity

CompoundInhibition Zone (mm)MIC (μg/mL)
4a10.5280
4b13265
Standard--

Case Studies

Several case studies have highlighted the relevance of this compound in drug discovery:

  • Calcium Antagonist Properties : Some derivatives were found to exhibit calcium antagonist properties comparable to flunarizine, indicating potential cardiovascular benefits .
  • Hypolipidemic Effects : Specific compounds demonstrated significant reductions in lipid levels in animal models at doses of 100 and 300 mg/kg .

Q & A

Basic: What are the key synthetic routes for N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the benzothiazole-dioxane core followed by coupling with furan-2-carboxamide. Key steps include:

  • Core formation : Cyclocondensation of 6,7-dihydroxybenzothiazole with 1,2-dibromoethane under basic conditions (e.g., NaH/THF) to form the dioxane ring .
  • Amide coupling : Use of carbodiimide reagents (e.g., DCC or EDCI) to attach furan-2-carboxylic acid to the benzothiazole-NH group .
    Optimization strategies :
    • Catalyst selection : Triethylamine improves coupling efficiency by scavenging HCl.
    • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
    • Temperature control : Lower temperatures (0–5°C) reduce side reactions during cyclization .

Basic: How is the molecular structure of this compound characterized using crystallographic and spectroscopic techniques?

Answer:

  • X-ray crystallography : SHELX software is widely used for refining crystal structures. For example, the benzothiazole-dioxane core’s bond angles and torsion angles are resolved using SHELXL .
  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., furan protons at δ 6.3–7.5 ppm, dioxane methylene at δ 4.1–4.3 ppm) .
    • FT-IR : C=O stretches (~1650 cm1^{-1}) confirm amide formation, while C-S-C vibrations (~680 cm1^{-1}) validate the benzothiazole ring .

Advanced: How can researchers address low yields in coupling reactions during synthesis?

Answer:
Low yields in amide coupling often arise from steric hindrance or poor nucleophilicity. Strategies include:

  • Pre-activation : Convert furan-2-carboxylic acid to its acyl chloride derivative before coupling.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .
  • Additives : DMAP (4-dimethylaminopyridine) accelerates carbodiimide-mediated coupling .

Advanced: How to resolve contradictions between experimental spectroscopic data and computational predictions?

Answer:
Discrepancies in NMR or IR data vs. DFT calculations can arise from solvent effects or conformational flexibility. For example:

  • Case study : In a related quinoline-carboxylic acid derivative, experimental 13C^{13}C NMR shifts deviated by 2–5 ppm from DFT (B3LYP/6-31G*) due to solvation effects in DMSO .
    Methodology :
    • Use implicit solvent models (e.g., PCM) in DFT to account for solvent polarity.
    • Compare multiple functionals (e.g., B3LYP vs. M06-2X) to identify systematic errors .

Advanced: What strategies are used to evaluate the compound’s biological activity, given its structural analogs?

Answer:

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Structural analogs with benzothiazole-furan hybrids showed IC50_{50} values of 8–15 μM .
  • Target identification : Molecular docking (AutoDock Vina) predicts binding to kinases (e.g., EGFR) due to the benzothiazole core’s planar geometry .
  • SAR studies : Modifying the dioxane ring’s substituents (e.g., methyl vs. ethyl) alters logP and membrane permeability .

Advanced: How can computational modeling (e.g., DFT) enhance understanding of the compound’s reactivity?

Answer:

  • Reactivity hotspots : DFT calculations (e.g., at B3LYP/6-311+G**) identify electrophilic regions (e.g., the benzothiazole S atom with Fukui ff^- > 0.15) .
  • Mechanistic insights : Transition state analysis of hydrolysis reactions reveals that the dioxane ring’s strain increases susceptibility to acid-catalyzed cleavage .

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